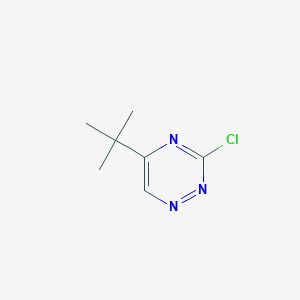![molecular formula C16H23NO6 B14849613 (2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B14849613.png)
(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-(2,4-DIMETHOXYPHENYL)-2-[(TERT-BUTOXY)CARBONYLAMINO]PROPANOIC ACID: is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(2,4-DIMETHOXYPHENYL)-2-[(TERT-BUTOXY)CARBONYLAMINO]PROPANOIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and tert-butyl carbamate.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 2,4-dimethoxybenzaldehyde and tert-butyl carbamate under acidic conditions.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to form the corresponding alcohol.
Protection and Activation: The alcohol is protected using a tert-butoxycarbonyl (Boc) group, followed by activation with a suitable activating agent like dicyclohexylcarbodiimide (DCC).
Final Coupling: The activated intermediate is then coupled with (S)-alanine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2S)-3-(2,4-DIMETHOXYPHENYL)-2-[(TERT-BUTOXY)CARBONYLAMINO]PROPANOIC ACID: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted aromatic derivatives.
科学研究应用
(2S)-3-(2,4-DIMETHOXYPHENYL)-2-[(TERT-BUTOXY)CARBONYLAMINO]PROPANOIC ACID: has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2S)-3-(2,4-DIMETHOXYPHENYL)-2-[(TERT-BUTOXY)CARBONYLAMINO]PROPANOIC ACID involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
(2S)-3-(2,4-DIMETHOXYPHENYL)-2-[(TERT-BUTOXY)CARBONYLAMINO]PROPANOIC ACID: can be compared with similar compounds such as:
(2S)-3-(2,4-DIMETHOXYPHENYL)-2-AMINOPROPANOIC ACID: Lacks the tert-butoxycarbonyl group, leading to different reactivity and applications.
(2S)-3-(2,4-DIMETHOXYPHENYL)-2-[(METHOXY)CARBONYLAMINO]PROPANOIC ACID: Contains a methoxycarbonyl group instead of tert-butoxycarbonyl, affecting its stability and solubility.
The uniqueness of (2S)-3-(2,4-DIMETHOXYPHENYL)-2-[(TERT-BUTOXY)CARBONYLAMINO]PROPANOIC ACID lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C16H23NO6 |
|---|---|
分子量 |
325.36 g/mol |
IUPAC 名称 |
3-(2,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-12(14(18)19)8-10-6-7-11(21-4)9-13(10)22-5/h6-7,9,12H,8H2,1-5H3,(H,17,20)(H,18,19) |
InChI 键 |
MIKSIBDQGLHSBR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)OC)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


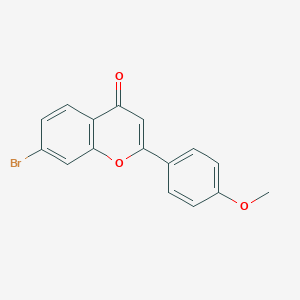

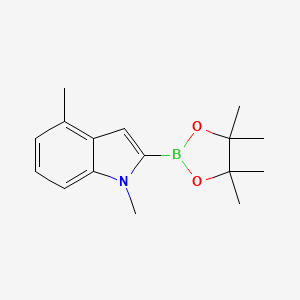


![3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14849562.png)
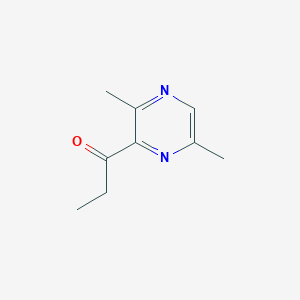
![[6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849570.png)
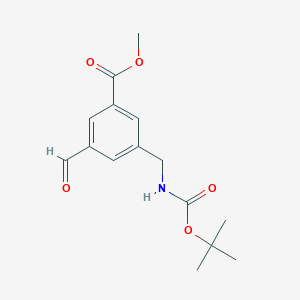

![3-[4-(2-Chloro-6-fluorobenzyloxy)phenyl]acrylic acid](/img/structure/B14849583.png)
